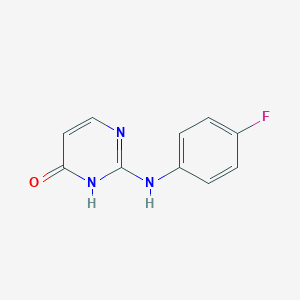
2-Amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, cyanomethyl, and pyrrolidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with appropriate substituents under controlled conditions. For example, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid, can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or cyanomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile: shares structural similarities with other pyridine derivatives such as pyrimidopyrimidines and nitropyridines
Evocalcet: Another compound with a pyrrolidinyl group, used as a calcium-sensing receptor agonist.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and application development.
Propriétés
Numéro CAS |
649570-83-2 |
|---|---|
Formule moléculaire |
C13H12N6 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H12N6/c14-4-3-9-10(7-15)12(17)18-13(11(9)8-16)19-5-1-2-6-19/h1-3,5-6H2,(H2,17,18) |
Clé InChI |
QOIDVKYCLCYPMD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
SMILES canonique |
C1CCN(C1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-amino-3-cyano-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B275078.png)
![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275079.png)
![ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275081.png)
![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275082.png)
![Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275083.png)
![Ethyl 5-methyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275084.png)
![2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B275088.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275091.png)
![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![4-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}MORPHOLINE](/img/structure/B275099.png)
![ethyl 4-(4-fluorophenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B275105.png)
![3-(4-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275107.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275108.png)

